K-111

Catalog No.
S531514
CAS No.
221564-97-2
M.F
C18H25Cl3O2
M. Wt
379.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
K-111

CAS Number

221564-97-2

Product Name

K-111

IUPAC Name

2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid

Molecular Formula

C18H25Cl3O2

Molecular Weight

379.7 g/mol

InChI

InChI=1S/C18H25Cl3O2/c19-16-12-10-15(11-13-16)9-7-5-3-1-2-4-6-8-14-18(20,21)17(22)23/h10-13H,1-9,14H2,(H,22,23)

InChI Key

GPCJDSXBRMKASP-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

2,2-dichloro-12-(p-chlorophenyl)-dodecanoic acid, BM 17.0744, BM-17.0744, K-111

Canonical SMILES

C1=CC(=CC=C1CCCCCCCCCCC(C(=O)O)(Cl)Cl)Cl

The exact mass of the compound 2,2-Dichloro-12-(4-chlorophenyl)dodecanoic acid is 378.092 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Lipids - Fatty Acids - Lauric Acids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

K-111, chemically defined as 2,2-dichloro-12-(4-chlorophenyl)dodecanoic acid, is a highly selective, orally active peroxisome proliferator-activated receptor-alpha (PPAR-α) agonist. In preclinical procurement and assay design, it serves as a critical reference standard for investigating insulin sensitization, lipid metabolism, and macrophage-mediated inflammation [1]. Unlike classical fibrates, K-111 incorporates a long-chain α-dichlorododecanoic acid moiety that confers superior binding affinity and selectivity for PPAR-α over PPAR-γ and PPAR-β/δ [2]. It is primarily procured for in vivo and in vitro metabolic syndrome modeling where researchers require potent lipid oxidation and insulin-sensitizing effects without the confounding adipogenic artifacts typical of dual or PPAR-γ specific agonists.

Relying on traditional fibrates (e.g., fenofibrate) or thiazolidinediones (e.g., rosiglitazone) as substitutes for K-111 introduces significant experimental artifacts in metabolic and inflammatory assays. Fenofibrate is a weak PPAR-α agonist requiring high concentrations to achieve target activation, often leading to solvent-induced toxicity or incomplete receptor engagement in cellular models [1]. Conversely, substituting with PPAR-γ agonists like rosiglitazone triggers unwanted adipogenesis and fails to accurately model the specific macrophage-mediated anti-inflammatory pathways—such as IL-6 suppression via SAPK/JNK inhibition—driven exclusively by high-affinity PPAR-α activation [2]. Procuring K-111 ensures precise PPAR-α targeting, isolating lipid oxidation and insulin sensitization from confounding weight-gain mechanisms.

Superior Suppression of Macrophage-Derived IL-6 for Assay Reproducibility

In lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage models, K-111 demonstrates profound anti-inflammatory efficacy by inhibiting the stress-activated protein kinase/c-Jun NH2-terminal kinase (SAPK/JNK) pathway. Quantitative comparisons reveal that pretreatment with K-111 significantly reduces both IL-6 mRNA expression and protein secretion, exhibiting a stronger inhibitory effect than the PPAR-γ agonist rosiglitazone at equivalent concentrations (30 µM) [1] [2].

Evidence DimensionIL-6 production and mRNA expression in LPS-stimulated RAW264.7 cells
Target Compound DataStrong inhibition of IL-6 production and SAPK/JNK pathway activation
Comparator Or BaselineRosiglitazone (PPAR-γ agonist) at 30 µM
Quantified DifferenceK-111 demonstrated a quantitatively stronger reduction in IL-6 production compared to rosiglitazone
Conditions30 µM pretreatment for 18 h before LPS stimulation in RAW264.7 macrophages

For researchers modeling adipose tissue inflammation, K-111 provides a more potent and specific tool for suppressing macrophage-derived cytokines than standard PPAR-γ agonists, ensuring cleaner assay readouts.

Enhanced Dosing Efficiency and Receptor Affinity vs. Fenofibrate

K-111 features an α-dichlorododecanoic acid moiety that significantly enhances its binding affinity and efficacy compared to classical fibrates. In preclinical evaluations, K-111 displays excellent triglyceride-lowering activity at dose levels substantially lower than the marketed weak PPAR-α agonist fenofibrate [1]. This heightened potency allows for robust receptor activation at lower concentrations, minimizing the need for high-concentration solvent vehicles (like DMSO) that can introduce toxicity and artifacts into sensitive cellular and in vivo assays.

Evidence DimensionEffective dose for lowering triglycerides and robust receptor activation
Target Compound DataHigh efficacy at low nanomolar/low mg/kg dose levels
Comparator Or BaselineFenofibrate (requires micromolar/high mg/kg dosing)
Quantified DifferenceK-111 achieves therapeutic lipid-lowering at a fraction of the dose required for fenofibrate
ConditionsIn vivo models of dyslipidemia and hypertriglyceridemia

Procuring K-111 allows laboratories to achieve robust PPAR-α activation at lower concentrations, minimizing solvent toxicity and off-target artifacts in sensitive metabolic assays.

High-Fidelity Metabolic Modeling Without Adipogenic Artifacts

Unlike thiazolidinediones (TZDs) such as rosiglitazone, which improve insulin sensitivity at the cost of inducing adipogenesis, K-111 acts as a highly selective PPAR-α insulin sensitizer. In obese rhesus monkey models treated with K-111 (1-10 mg/kg/day), the compound significantly improved hyperinsulinemia while decreasing body weight . It achieves these metabolic improvements without triggering the adipogenesis typically associated with PPAR-γ activation, ensuring that researchers can isolate insulin sensitization from confounding weight-gain variables.

Evidence DimensionImpact on body weight and adipogenesis during insulin sensitization
Target Compound DataDecreased body weight and no adipogenesis at 1-10 mg/kg/day dosing
Comparator Or BaselineTZDs (e.g., rosiglitazone), which typically induce weight gain
Quantified DifferenceK-111 avoids the adipogenic side effects inherent to PPAR-γ agonists while maintaining insulin sensitization
ConditionsChronic dosing (4 weeks) in obese prediabetic rhesus monkeys

K-111 is the preferred procurement choice for in vivo metabolic syndrome models where decoupling insulin sensitization from confounding weight gain is critical for data integrity.

Reference Standard for Selective PPAR-α Agonism in High-Throughput Screening

Due to its nanomolar affinity and high selectivity over PPAR-γ and PPAR-β/δ, K-111 is an ideal positive control and reference standard in high-throughput screening (HTS) assays designed to discover novel lipid-lowering or insulin-sensitizing agents. Its defined structural interaction, driven by the α-dichlorododecanoic acid moiety, provides a reliable baseline for evaluating new synthetic PPAR-α modulators without the high-dose solvent requirements of weaker fibrates [1].

In Vitro Modeling of Macrophage-Adipocyte Crosstalk

K-111 is highly effective in cell culture systems investigating the pathogenesis of insulin resistance via inflammatory cytokines. By potently inhibiting the SAPK/JNK and NF-κB pathways in macrophages, K-111 allows researchers to precisely study the suppression of IL-6 and downstream TNF-α expression in 3T3-L1 adipocytes, offering a superior pharmacological tool compared to rosiglitazone [2].

Preclinical In Vivo Models of Metabolic Syndrome and Caloric Restriction Mimetics

Because K-111 improves hyperinsulinemia, hypertriglyceridemia, and HDL-cholesterol levels while reducing body weight, it is highly valuable for in vivo studies of metabolic syndrome. It serves as a pharmacological tool for investigating calorie-restriction mimetic pathways, enabling researchers to study metabolic improvements without the confounding variable of PPAR-γ-induced adipogenesis .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

378.092013 Da

Monoisotopic Mass

378.092013 Da

Heavy Atom Count

23

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

TM9XQR923G

Dates

Last modified: 02-18-2024
1: Martins DE, Medeiros VP, Demerov GF, Accardo CM, Paredes-Gamero EJ, Wajchenberg M, Reginato RD, Nader HB, Puertas EB, Faloppa F. Ionic and biochemical characterization of bovine intervertebral disk. Connect Tissue Res. 2016 May;57(3):212-9. doi: 10.3109/03008207.2016.1140751. PubMed PMID: 26942772.
2: Parsons SP, Huizinga JD. Transient outward potassium current in ICC. Am J Physiol Gastrointest Liver Physiol. 2010 Mar;298(3):G456-66. doi: 10.1152/ajpgi.00340.2009. PubMed PMID: 20056898.
3: Drew BG, Calkin AC. Drug evaluation: K-111, an insulin-sensitizing peroxisome proliferator-activated receptor alpha agonist. Curr Opin Investig Drugs. 2007 Apr;8(4):324-30. Review. PubMed PMID: 17458183.
4: Murakami K, Bujo H, Unoki H, Saito Y. Effect of PPARalpha activation of macrophages on the secretion of inflammatory cytokines in cultured adipocytes. Eur J Pharmacol. 2007 Apr 30;561(1-3):206-13. PubMed PMID: 17320860.
5: Huang YC, Lin YM, Chang TW, Wu SJ, Lee YS, Chang MD, Chen C, Wu SH, Liao YD. The flexible and clustered lysine residues of human ribonuclease 7 are critical for membrane permeability and antimicrobial activity. J Biol Chem. 2007 Feb 16;282(7):4626-33. PubMed PMID: 17150966.
6: Gabricević M, Besić E, Birus M, Zahl A, Eldik Rv. Oxidation of hydroxyurea with oxovanadium(V) ions in acidic aqueous solution. J Inorg Biochem. 2006 Oct;100(10):1606-13. PubMed PMID: 16842853.
7: Bratkovsky SV, Aasum E, Riemersma RA, Myhre ES, Larsen TS. Reduced coronary reserve in response to short-term ischaemia and vasoactive drugs in ex vivo hearts from diabetic mice. Acta Physiol (Oxf). 2006 Mar;186(3):171-7. PubMed PMID: 16497196.
8: Duggan-Keen M. K-111: the emerging evidence for its potential in the treatment of the metabolic syndrome. Core Evid. 2006;1(3):169-80. PubMed PMID: 22500152; PubMed Central PMCID: PMC3321666.
9: Aasum E, Cooper M, Severson DL, Larsen TS. Effect of BM 17.0744, a PPARalpha ligand, on the metabolism of perfused hearts from control and diabetic mice. Can J Physiol Pharmacol. 2005 Feb;83(2):183-90. PubMed PMID: 15791292.
10: Ortmeyer HK, Adall Y, Marciani KR, Katsiaras A, Ryan AS, Bodkin NL, Hansen BC. Skeletal muscle glycogen synthase subcellular localization: effects of insulin and PPAR-alpha agonist (K-111) administration in rhesus monkeys. Am J Physiol Regul Integr Comp Physiol. 2005 Jun;288(6):R1509-17. PubMed PMID: 15761185.
11: Schäfer SA, Hansen BC, Völkl A, Fahimi HD, Pill J. Biochemical and morphological effects of K-111, a peroxisome proliferator-activated receptor (PPAR)alpha activator, in non-human primates. Biochem Pharmacol. 2004 Jul 15;68(2):239-51. PubMed PMID: 15193996.
12: Perera WN, Senanayake G. The ammine, thiosulfato, and mixed ammine/thiosulfato complexes of silver(I) and gold(I). Inorg Chem. 2004 May 17;43(10):3048-56. PubMed PMID: 15132610.
13: Bodkin NL, Pill J, Meyer K, Hansen BC. The effects of K-111, a new insulin-sensitizer, on metabolic syndrome in obese prediabetic rhesus monkeys. Horm Metab Res. 2003 Oct;35(10):617-24. PubMed PMID: 14605998.
14: Rhee YK, Han MJ, Choi EC, Kim DH. Hypocholesterolemic activity of Bifidobacteria isolated from a healthy Korean. Arch Pharm Res. 2002 Oct;25(5):681-4. PubMed PMID: 12433205.
15: Aasum E, Belke DD, Severson DL, Riemersma RA, Cooper M, Andreassen M, Larsen TS. Cardiac function and metabolism in Type 2 diabetic mice after treatment with BM 17.0744, a novel PPAR-alpha activator. Am J Physiol Heart Circ Physiol. 2002 Sep;283(3):H949-57. PubMed PMID: 12181123.
16: Tochika-Komatsu Y, Asaka I, Ii I. A random amplified polymorphic DNA (RAPD) primer to assist the identification of a selected strain, aizu K-111 of Panax ginseng and the sequence amplified. Biol Pharm Bull. 2001 Oct;24(10):1210-3. PubMed PMID: 11642336.
17: Carroll R, Severson DL. Peroxisome proliferator-activated receptor-alpha ligands inhibit cardiac lipoprotein lipase activity. Am J Physiol Heart Circ Physiol. 2001 Aug;281(2):H888-94. PubMed PMID: 11454595.
18: Rhee YK, Bae EA, Kim SY, Han MJ, Choi EC, Kim DH. Antitumor activity of Bifidobacterium spp. isolated from a healthy Korean. Arch Pharm Res. 2000 Oct;23(5):482-7. PubMed PMID: 11059828.
19: Van Auken K, Weaver DC, Edgar LG, Wood WB. Caenorhabditis elegans embryonic axial patterning requires two recently discovered posterior-group Hox genes. Proc Natl Acad Sci U S A. 2000 Apr 25;97(9):4499-503. PubMed PMID: 10781051; PubMed Central PMCID: PMC18263.
20: Meyer K, Völkl A, Endele R, Kühnle HF, Pill J. Species differences in induction of hepatic enzymes by BM 17.0744, an activator of peroxisome proliferator-activated receptor alpha (PPARalpha). Arch Toxicol. 1999 Nov;73(8-9):440-50. PubMed PMID: 10650915.

Explore Compound Types